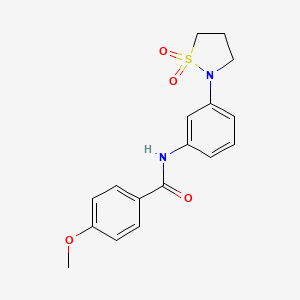

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

CAS No.: 942011-20-3

Cat. No.: VC7523971

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942011-20-3 |

|---|---|

| Molecular Formula | C17H18N2O4S |

| Molecular Weight | 346.4 |

| IUPAC Name | N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide |

| Standard InChI | InChI=1S/C17H18N2O4S/c1-23-16-8-6-13(7-9-16)17(20)18-14-4-2-5-15(12-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |

| Standard InChI Key | DFUMJZDICSUQEQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Introduction

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of amides and heterocyclic compounds. It features a unique structure, incorporating an isothiazolidinone moiety and a methoxy-substituted benzamide group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which may involve interactions with specific biological targets such as enzymes or receptors.

Synthesis

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide typically involves several key steps, including the formation of the isothiazolidinone ring and its attachment to the benzamide moiety. Common solvents used in such syntheses include dichloromethane or dimethylformamide, and reactions may require inert atmospheres to prevent oxidation.

-

Starting Materials: Isothiazolidine precursors and benzamide derivatives.

-

Reaction Conditions: Room temperature, inert atmosphere.

-

Purification Methods: Column chromatography.

Pharmacological Potential

This compound may exhibit pharmacological activity due to its unique structure, which could allow it to interact with specific biological targets. The isothiazolidinone moiety is known to contribute to the biological activity of similar compounds, potentially influencing various biochemical pathways.

| Potential Applications | Description |

|---|---|

| Drug Development | Targeting specific enzymes or receptors |

| Medicinal Chemistry | Exploring interactions with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume